1-[3-Cyclohexyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one
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Overview
Description
1-[3-Cyclohexyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 1-[3-Cyclohexyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve the use of automated synthesis machines to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[3-Cyclohexyl-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes like shikimate dehydrogenase, which is crucial for the biosynthesis of certain metabolites . The triazolothiadiazine scaffold allows for hydrogen bond interactions with target receptors, enhancing its bioactivity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities and applications .
Properties
Molecular Formula |
C22H25N5O4S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-[3-cyclohexyl-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C22H25N5O4S/c1-3-17(28)20-19(15-11-8-12-16(13-15)27(30)31)25(18(29)4-2)26-21(23-24-22(26)32-20)14-9-6-5-7-10-14/h8,11-14H,3-7,9-10H2,1-2H3 |
InChI Key |
ONKVPIUAKUUBNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C3CCCCC3)C(=O)CC)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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